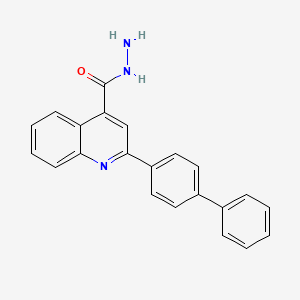
2-(4-Phenylphenyl)quinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Phenylphenyl)quinoline-4-carbohydrazide is a compound that has been studied in the development of anticancer drugs. The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been a subject of research. Quinoline-4-carboxylic acid is a significant structure in synthetic medicinal chemistry. Many methods have been developed for the synthesis of the quinoline moiety .Molecular Structure Analysis
The molecular structure of this compound has been characterized by ¹H-NMR, (13)C-NMR and HRMS .Chemical Reactions Analysis
In the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors. In total, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 263.29 g/mol, a density of 1.3±0.1 g/cm³, and a molar refractivity of 79.3±0.3 cm³. It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
Pharmacological Potential
2-(4-Phenylphenyl)quinoline-4-carbohydrazide derivatives have garnered attention due to their broad pharmacological potential. Research has demonstrated that certain derivatives synthesized from 2-phenylquinoline-4-carbohydrazide exhibit significant anti-inflammatory and analgesic activities. These compounds, upon testing in animal models, showed comparable efficacy to diclofenac sodium, highlighting their potential as novel therapeutic agents for managing pain and inflammation (Khalifa et al., 2017).
Antimicrobial Applications
Another promising avenue for this compound derivatives is in antimicrobial therapy. A study exploring the microwave-assisted synthesis of N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives uncovered their potential antimicrobial properties. One derivative, in particular, demonstrated strong activity against bacterial isolates, suggesting a pathway for the development of new antibacterial agents to tackle drug-resistant infections (Bello et al., 2017).
Anti-Cancer Activity
The exploration of this compound derivatives in cancer research has led to the identification of compounds with promising anti-cancer properties. Studies have shown that certain hydrazide derivatives incorporating a quinoline moiety can significantly reduce the viability of neuroblastoma and breast adenocarcinoma cells. These findings indicate the potential of these derivatives in the development of new anti-cancer therapies (Bingul et al., 2016).
Corrosion Inhibition
Outside of biomedical applications, this compound derivatives have also been investigated for their utility in materials science, specifically as corrosion inhibitors. Research into quinoline derivatives has identified their effectiveness in mitigating corrosion of mild steel in acidic mediums. This highlights a non-pharmacological application of these compounds, demonstrating their versatility and potential in industrial applications (Singh et al., 2016).
properties
IUPAC Name |
2-(4-phenylphenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c23-25-22(26)19-14-21(24-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,23H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBXZHQJVDKKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

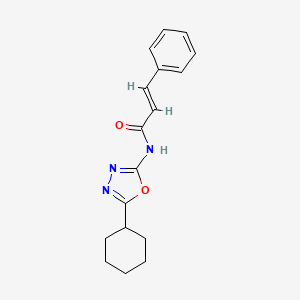
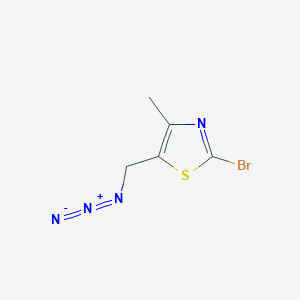

![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2587990.png)

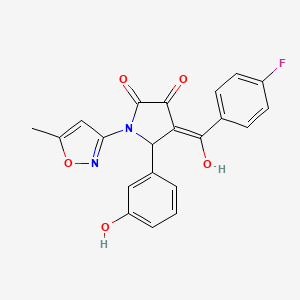


![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)
![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)

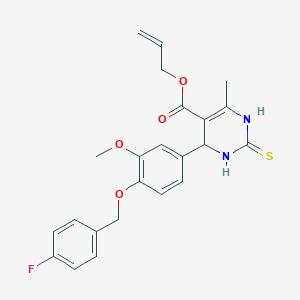
![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)